N,N-dimethylcyclohexa-2,4-dien-1-amine

Physicochemical Characterization Dienamine Physical Properties DMCHA Comparator

N,N-Dimethylcyclohexa-2,4-dien-1-amine (CAS 119015-41-7, molecular formula C8H13N) is a tertiary cyclohexadienyl-amine featuring a conjugated 2,4-diene system bearing a dimethylamino substituent. The compound belongs to the dienamine class and is structurally situated between fully saturated N,N-dimethylcyclohexylamine (CAS 98-94-2) and aromatic N,N-dimethylaniline (CAS 121-69-7), combining the amine nucleophilicity of the former with the conjugated π-system characteristic of the latter.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 119015-41-7
Cat. No. B040314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylcyclohexa-2,4-dien-1-amine
CAS119015-41-7
Synonyms2,4-Cyclohexadien-1-ylamine,N,N-dimethyl-(6CI)
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESCN(C)C1CC=CC=C1
InChIInChI=1S/C8H13N/c1-9(2)8-6-4-3-5-7-8/h3-6,8H,7H2,1-2H3
InChIKeyPJJUTQNCPQHMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylcyclohexa-2,4-dien-1-amine (CAS 119015-41-7) Procurement and Selection Guide: Conjugated Dienamine Intermediate


N,N-Dimethylcyclohexa-2,4-dien-1-amine (CAS 119015-41-7, molecular formula C8H13N) is a tertiary cyclohexadienyl-amine featuring a conjugated 2,4-diene system bearing a dimethylamino substituent . The compound belongs to the dienamine class and is structurally situated between fully saturated N,N-dimethylcyclohexylamine (CAS 98-94-2) and aromatic N,N-dimethylaniline (CAS 121-69-7), combining the amine nucleophilicity of the former with the conjugated π-system characteristic of the latter [1]. Its primary reported application is as a synthetic building block, where the electron-rich conjugated diene enables [4+2] cycloaddition (Diels–Alder) reactivity absent in saturated analogs [2].

Why N,N-Dimethylcyclohexa-2,4-dien-1-amine Cannot Be Replaced by N,N-Dimethylcyclohexylamine or N,N-Dimethylaniline in Dienamine-Dependent Chemistry


N,N-Dimethylcyclohexylamine (DMCHA), a saturated tertiary amine widely used as a polyurethane catalyst, lacks the conjugated diene functionality essential for pericyclic [4+2] cycloaddition reactivity [1]. Conversely, N,N-dimethylaniline possesses aromatic rather than dienic π-conjugation, resulting in fundamentally different substituent-effect transmission: computational studies demonstrate that the electron-donating power of the amino group in cyclohexa-1,3-dienamines is approximately 1.4-fold more sensitive to substitution at position 4 than in aniline derivatives [2]. These structural and electronic distinctions mean that neither the saturated nor the aromatic analog can replicate the dienamine reactivity profile of the target compound in Diels–Alder cycloaddition or enamine-mediated C–C bond-forming processes [3]. Generic substitution therefore forfeits the specific synthetic capability for which this scaffold is most likely procured.

N,N-Dimethylcyclohexa-2,4-dien-1-amine: Quantitative Head-to-Head Evidence vs. Saturated and Aromatic Analogs


Computed Boiling Point, Density, and Flash Point of N,N-Dimethylcyclohexa-2,4-dien-1-amine vs. N,N-Dimethylcyclohexylamine (DMCHA)

Computed physicochemical properties of N,N-dimethylcyclohexa-2,4-dien-1-amine are compared with the experimentally determined values of its saturated analog N,N-dimethylcyclohexylamine (DMCHA). The dienamine exhibits a modestly higher computed boiling point (165.9 °C vs. DMCHA 158–165 °C) and lower density (0.9 g/cm³ vs. DMCHA 0.849 g/mL), consistent with the reduced molecular weight (123.2 vs. 127.2 g/mol) and altered hydrogen-bonding capacity due to sp² character in the ring [1]. Flash point is predicted at 46.6 °C, slightly higher than DMCHA's 42.2 °C [2]. These differences are modest and should not be the primary basis for selection but are relevant for solvent compatibility and storage classification.

Physicochemical Characterization Dienamine Physical Properties DMCHA Comparator

Electronic Substituent Effect Transmission in Cyclohexa-1,3-dienamines vs. Anilines: A 1.4-Fold Enhancement

Computational quantum-chemical modeling (B3LYP/6-311++G(d,p)) has demonstrated that the electron-donating ability of the amino group in cyclohexa-1,3-dienamine derivatives is approximately 1.4 times more sensitive to the electronic nature of a substituent at position 4 than in the corresponding aniline derivatives [1]. This enhanced transmission through the olefinic (diene) π-framework relative to the aromatic π-system means that the N,N-dimethylamino group in the target compound will exhibit a stronger electronic response to substituents on the diene ring than N,N-dimethylaniline does to ring substituents. This differential sensitivity is critical when designing dienamine-based catalysts or tuning Diels–Alder diene reactivity.

Dienamine Electronics Hammett Constants Substituent Effect Transmission

Enamine Reactivity with α,β-Unsaturated Ketones: Dimethylaminocyclohexadienes vs. Saturated Dimethylaminoalkanes

Birch, Hutchinson, and Rao (1970) demonstrated that dimethylaminocyclohexa-1,3-dienes, prepared via metal–ammonia reduction of N,N-dimethylaniline, react with α,β-unsaturated ketones to form 2-substituted cyclohexenones or hydronaphthalene ketones [1]. This enamine-mediated C–C bond-forming reactivity exploits the conjugated diene system for initial electrophilic attack and subsequent cyclization, a pathway completely unavailable to the saturated analog N,N-dimethylcyclohexylamine (DMCHA), which lacks the requisite π-nucleophilicity [2]. While the original report does not provide isolated yields for the unsubstituted parent compound, the reactivity pathway is structurally diagnostic of the dienamine class and constitutes the core synthetic value proposition of the scaffold.

Dienamine Alkylation Enamine Michael Addition C–C Bond Formation

Conjugated Diene Chromophore: UV Absorption Differential vs. N,N-Dimethylcyclohexylamine

The 2,4-cyclohexadiene chromophore present in the target compound confers UV absorption in the 230–270 nm region characteristic of conjugated dienes (π→π* transition), with the dimethylamino auxochrome producing a bathochromic shift relative to unsubstituted cyclohexadiene [1]. In contrast, N,N-dimethylcyclohexylamine (DMCHA), being fully saturated, exhibits only end-absorption below 200 nm and lacks any diagnostic UV chromophore [2]. This spectral distinction provides a straightforward analytical method for identity confirmation and purity assessment (HPLC-UV) that is not possible for the saturated analog.

UV-Vis Spectroscopy Diene Chromophore Analytical Differentiation

Validated Application Scenarios for N,N-Dimethylcyclohexa-2,4-dien-1-amine Based on Available Evidence


Dienamine-Mediated C–C Bond Formation with α,β-Unsaturated Carbonyl Electrophiles

Procurement is justified when the synthetic route requires conjugate addition–cyclization cascades using an electron-rich conjugated dienamine nucleophile. As demonstrated by Birch et al. for closely related dimethylaminocyclohexa-1,3-dienes, these scaffolds react with α,β-unsaturated ketones to generate functionally dense cyclohexenone products [1]. The saturated analog DMCHA is completely inert under these conditions. Users should confirm regioisomeric identity (2,4- vs. 1,3-diene) prior to reaction, as regiochemistry may influence product distribution.

Electronic Tuning of Dienamine Organocatalysts Requiring Enhanced Substituent Sensitivity

When designing organocatalytic systems based on dienamine HOMO-raising activation, the cyclohexadienamine scaffold offers ~1.4-fold greater electronic sensitivity to ring substituents compared to aniline-based catalysts [2]. This property enables finer tuning of the catalyst's electron density and, consequently, reaction rate and enantioselectivity in Diels–Alder and related pericyclic transformations. N,N-dimethylcyclohexa-2,4-dien-1-amine can serve as the parent scaffold for further substitution to exploit this enhanced tunability.

Synthetic Precursor to Functionalized Cyclohexenones via Dienamine Cycloaddition

The conjugated diene unit enables [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride, acrylates, nitroalkenes) to construct polysubstituted cyclohexene frameworks [3]. This reactivity is structurally impossible for the saturated analog DMCHA and fundamentally different from the electrophilic aromatic substitution chemistry of N,N-dimethylaniline. Procurement for this purpose requires verification of diene regioisomer purity, as the 1,3-diene isomer reported by Birch exhibits different cycloaddition regioselectivity than the 2,4-diene [1].

Analytical Reference Standard with UV-Detectable Chromophore for Method Development

The 2,4-cyclohexadiene chromophore provides UV absorption in the 230–270 nm range, enabling standard HPLC-UV detection at concentrations where DMCHA would be chromatographically invisible [4]. This makes the target compound suitable as a UV-active surrogate or internal standard in method development for amine-containing reaction mixtures, provided the diene stability under the analytical conditions is confirmed.

Quote Request

Request a Quote for N,N-dimethylcyclohexa-2,4-dien-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.